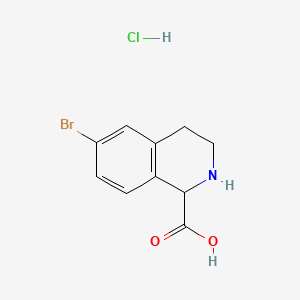

![molecular formula C15H9N3O3 B567780 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253790-88-3](/img/structure/B567780.png)

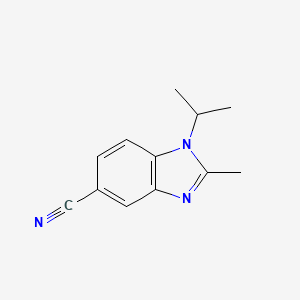

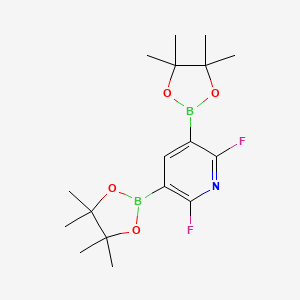

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, also known as 7-phenyl-1-prop-2-ynyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, is an organic compound that has been studied for its potential uses in a variety of scientific applications. 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a member of the pyrimido[4,5-D][1,3]oxazine family, which is a group of compounds that have been studied for their potential applications in a wide range of scientific fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications of Oxazines and Pyrimidines

Synthesis Techniques and Electrophilic Characteristics

- Oxazines and related compounds, including pyrimidines, are synthesized through methods like the dehydration of dihydro-oxazines, cyclization of acyl-nitroso compounds, and reactions involving urea and alcohols. These synthesis techniques underline the versatility and reactivity of oxazine derivatives, suggesting that similar methods could be applicable for the synthesis of the compound . The electrophilic properties of oxazinium salts, derived from oxazines, indicate potential utility in catalysis and synthetic organic chemistry (Sainsbury, 1991).

Biological Activities

- Studies on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, structures related to oxazines, show diverse biological activities including antibacterial, antituberculous, and anti-inflammatory properties. This diversity in biological activity highlights the potential for the compound to possess significant biological or pharmacological effects, depending on the specific substitutions and structural modifications made to its core structure (Waisser & Kubicová, 1993).

Chemical Reactivity and Utility

- The review on synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and diazepines from oxazine derivatives demonstrates the chemical reactivity and potential application of oxazine-based compounds in developing new materials and drugs. The utility of oxazine nuclei in fluorescent systems and their role in photophysical reactions suggest possible applications in developing optical materials and sensors (Ibrahim, 2011).

Eigenschaften

IUPAC Name |

7-phenyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h1,3-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSMQRZMWSETPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677842 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione | |

CAS RN |

1253790-88-3 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)